molecular formula C8H17NO B2891290 ((2S,4R)-4-Ethylpiperidin-2-yl)methanol CAS No. 2227844-97-3

((2S,4R)-4-Ethylpiperidin-2-yl)methanol

Cat. No.: B2891290
CAS No.: 2227844-97-3
M. Wt: 143.23
InChI Key: SMYPOQPVFOAJQJ-SFYZADRCSA-N
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Description

((2S,4R)-4-Ethylpiperidin-2-yl)methanol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a piperidine ring substituted with an ethyl group at the 4-position and a hydroxymethyl group at the 2-position. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-Ethylpiperidin-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Substitution Reaction: An ethyl group is introduced at the 4-position of the piperidine ring through a substitution reaction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,4R) enantiomer. This can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-Ethylpiperidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of secondary alcohols and primary amines.

    Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

((2S,4R)-4-Ethylpiperidin-2-yl)methanol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-Ethylpiperidin-2-yl)methanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a similar nitrogen-containing ring structure, such as pyrrolidine and its derivatives.

    Piperidine Derivatives: Other piperidine-based compounds with different substituents and stereochemistry.

Uniqueness

((2S,4R)-4-Ethylpiperidin-2-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both ethyl and hydroxymethyl groups make it a valuable compound for various applications.

Properties

IUPAC Name

[(2S,4R)-4-ethylpiperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-7-3-4-9-8(5-7)6-10/h7-10H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYPOQPVFOAJQJ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCN[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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